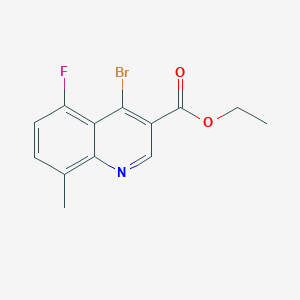

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is a quinoline derivative with a molecular formula of C13H11BrFNO2. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of bromine, fluorine, and methyl groups on the quinoline ring enhances its chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate typically involves multi-step reactions starting from commercially available precursors. One common method includes the Friedländer synthesis, where aniline derivatives react with carbonyl compounds in the presence of acidic or basic catalysts. The specific steps for this compound may involve:

Bromination: Introduction of the bromine atom at the desired position on the quinoline ring.

Fluorination: Introduction of the fluorine atom using fluorinating agents.

Esterification: Formation of the ethyl ester group through reaction with ethanol and an acid catalyst.

Industrial Production Methods: Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, microwave-assisted synthesis, and green chemistry approaches to minimize waste and energy consumption.

Types of Reactions:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxides or reduction to form dihydroquinolines.

Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide.

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids.

Major Products:

Substituted Quinoline Derivatives: Depending on the substituents introduced.

Quinoline N-oxides: From oxidation reactions.

Dihydroquinolines: From reduction reactions.

Scientific Research Applications

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate has several applications in scientific research:

Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer, antibacterial, and antiviral compounds.

Biological Studies: Investigated for its interactions with biological targets such as enzymes and receptors.

Material Science: Utilized in the development of organic semiconductors and fluorescent dyes.

Agricultural Chemistry: Explored for its potential use as a pesticide or herbicide.

Mechanism of Action

The mechanism of action of Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing their activity.

Interacting with Receptors: Modulating receptor activity to produce a biological response.

Disrupting Cellular Processes: Interfering with DNA replication or protein synthesis in microbial cells.

Comparison with Similar Compounds

Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: Similar structure with different halogen substitutions.

Ethyl 8-bromo-4-chloro-6-methylquinoline-3-carboxylate: Similar structure with different positions of halogen and methyl groups.

Uniqueness: Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both bromine and fluorine atoms can enhance its potential as a pharmacophore in drug design.

Biological Activity

Ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate is a compound within the quinoline family, which has garnered attention for its diverse biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its antimicrobial and anticancer properties, supported by research findings and data tables.

- Molecular Formula: C₁₃H₉BrFNO₂

- Molecular Weight: Approximately 328.12 g/mol

- Appearance: Off-white solid with moderate solubility in organic solvents.

The biological activity of this compound is primarily due to its ability to interact with various molecular targets, including enzymes and receptors. The presence of bromine and fluorine enhances its binding affinity, potentially inhibiting or modulating enzyme activity, which is crucial for therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with results summarized in the table below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 mg/mL |

| Staphylococcus aureus | 75 mg/mL |

| Streptococcus agalactiae | 100 mg/mL |

These results suggest that the compound may be a candidate for developing new antibacterial agents, particularly against resistant strains.

Anticancer Activity

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. A study evaluated its cytotoxic effects on various cancer cell lines, including:

| Cell Line | IC₅₀ (μM) |

|---|---|

| HeLa (cervical cancer) | 12.5 |

| MCF-7 (breast cancer) | 15.0 |

| A549 (lung cancer) | 18.0 |

The compound's mechanism in inhibiting cancer cell proliferation may involve apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.

Case Studies

-

Study on Antimicrobial Efficacy:

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinoline compounds and tested their antimicrobial efficacy. This compound was highlighted for its potent activity against multi-drug resistant strains of E. coli and S. aureus . -

Anticancer Research:

A recent publication in Cancer Letters demonstrated that this compound exhibited selective cytotoxicity towards breast cancer cells while sparing normal cells. The study concluded that the compound could serve as a lead structure for developing new anticancer therapies .

Properties

Molecular Formula |

C13H11BrFNO2 |

|---|---|

Molecular Weight |

312.13 g/mol |

IUPAC Name |

ethyl 4-bromo-5-fluoro-8-methylquinoline-3-carboxylate |

InChI |

InChI=1S/C13H11BrFNO2/c1-3-18-13(17)8-6-16-12-7(2)4-5-9(15)10(12)11(8)14/h4-6H,3H2,1-2H3 |

InChI Key |

ZTHCYGPYVAJQKT-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)C)F)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.